5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It is used in various fields of research and has a molecular weight of 225.04 .
Synthesis Analysis
The synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridines with α-bromoketones . This process is facilitated by the use of microwave irradiation, which provides a clean, high-yielding, and environmentally benign method .Molecular Structure Analysis
The InChI code for 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5BrN2O/c9-7-2-1-3-8-10-6 (5-12)4-11 (7)8/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature .Scientific Research Applications
Synthesis Methods
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives have been synthesized through various methods, contributing to the development of heterocyclic chemistry. Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. They also achieved good yields of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, Venkatesham et al. (2011) described a solvent-free method for synthesizing N-benzylidene-2-phenylimidazo[1,2-a]pyridines (R. Venkatesham, A. Manjula, & B. Rao, 2011).
Development of Fluorescent Molecular Rotors
Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties, exploring their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).
Applications in Antimicrobial Activity
The antimicrobial activity of imidazo[1,2-a]pyridine derivatives has been a significant area of research. Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacteria (N. Panda, S. Karmakar, & A. K. Jena, 2011).
Catalysis and Chemical Transformations
Research has also focused on the role of these compounds in catalysis and chemical transformations. For instance, Li et al. (2020) presented a synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through rhodium-catalyzed cascade reactions (Bin Li, Nana Shen, Yujie Yang, Xinying Zhang, & Xuesen Fan, 2020).
Novel Syntheses of Heterocyclic Compounds
The compound and its derivatives have been utilized in the novel synthesis of various heterocyclic compounds. For example, Rogul'chenko et al. (1975) synthesized imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines (G. K. Rogul'chenko, I. Mazur, & P. M. Kochergin, 1975).
Safety And Hazards
properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYXJBRSQWUJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722875 | |
Record name | 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
878197-68-3 | |
Record name | 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.